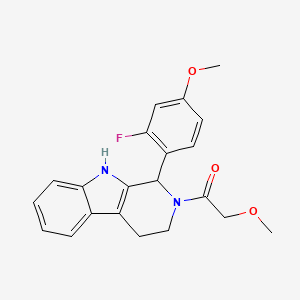
4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyrimidinone core, a piperidine ring, and a tetrahydrobenzothiophene moiety, making it a molecule of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone core, followed by the introduction of the piperidine and tetrahydrobenzothiophene groups through various coupling reactions. Common reagents used in these steps include bases, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-4-one
- 4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-2-one
Uniqueness
The uniqueness of 4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These differences can be crucial for its specific applications and effectiveness in various fields.
Propiedades
IUPAC Name |
4-piperidin-3-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-16-8-14(11-4-3-7-18-9-11)19-17(20-16)13-10-22-15-6-2-1-5-12(13)15/h8,10-11,18H,1-7,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWMRMSEQNOQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C3=NC(=CC(=O)N3)C4CCCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6095488.png)
![2-[(6-acetyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6095498.png)
![7-(2,3-difluorobenzyl)-2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6095501.png)
![[1-(2-Piperidin-1-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone](/img/structure/B6095509.png)
![N-[(E)-Amino[(6-methoxy-4-methylquinazolin-2-YL)amino]methylidene]acetamide](/img/structure/B6095516.png)

![1-{2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6095527.png)
![DIMETHYL 5-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE](/img/structure/B6095533.png)

![2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-ETHYLPHENYL)BENZAMIDE](/img/structure/B6095551.png)
![11-methyl-4-(2-phenylethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B6095562.png)
![N-(4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6095574.png)
![2-[(2E)-but-2-enoyl]-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6095579.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B6095587.png)
